
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid
Overview
Description
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a nicotinic acid moiety. This compound is primarily used in laboratory research and has applications in various fields such as chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with carbonic anhydrase III (CAIII), an enzyme involved in the regulation of pH and ion balance within cells . The compound acts as an inhibitor of CAIII, binding to the enzyme’s active site and preventing its normal function. This interaction is facilitated by the carboxylic acid group of the compound, which forms a coordinate bond with the zinc ion in the enzyme’s active site . Additionally, the hydrophobic tert-butoxycarbonyl group enhances the compound’s binding affinity by interacting with hydrophobic pockets within the enzyme.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting carbonic anhydrase III, the compound disrupts the normal pH regulation within cells, leading to altered cellular metabolism and gene expression . This disruption can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on pH regulation can influence the activity of other enzymes and proteins, leading to broader effects on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The compound binds to the active site of carbonic anhydrase III, forming a coordinate bond with the zinc ion and blocking the enzyme’s catalytic activity . This inhibition prevents the enzyme from converting carbon dioxide to bicarbonate, disrupting the normal pH balance within cells. Additionally, the compound’s hydrophobic tert-butoxycarbonyl group enhances its binding affinity by interacting with hydrophobic regions within the enzyme. These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of carbonic anhydrase III and altered cellular metabolism . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit carbonic anhydrase III without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including respiratory irritation and damage to target organs . These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of pH and ion balance within cells. The compound’s inhibition of carbonic anhydrase III disrupts the normal conversion of carbon dioxide to bicarbonate, affecting the overall metabolic flux and metabolite levels within cells . This disruption can lead to changes in cellular metabolism and energy production, influencing various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects on enzyme activity and cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase III and other biomolecules . Additionally, the compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to inhibit enzyme activity and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-(tert-butoxycarbonyl)piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Nicotinic Acid: Nicotinic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated nicotinic acid is then reacted with 4-(tert-butoxycarbonyl)piperazine in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- **4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- **2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Comparison: 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is unique due to its specific structure, which combines a nicotinic acid moiety with a piperazine ring substituted with a tert-butoxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Similar compounds may have variations in their functional groups or ring structures, leading to differences in their reactivity and applications.
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYGTZUOLAGDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378111 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201809-22-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(5-carboxy-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201809-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
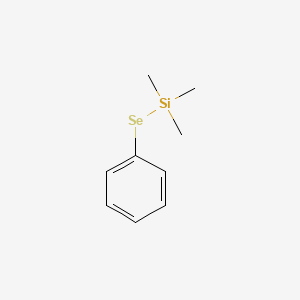
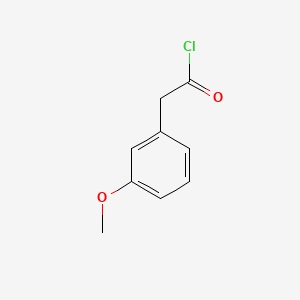
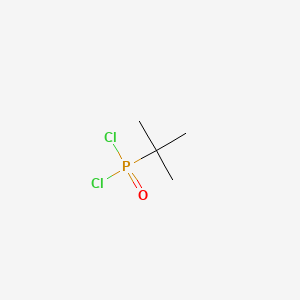
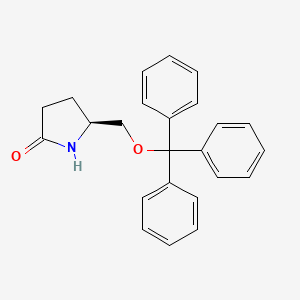
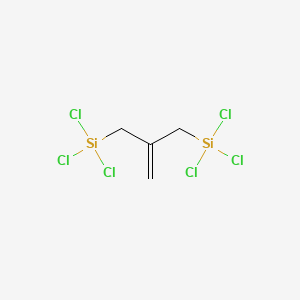
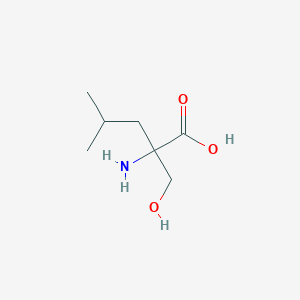
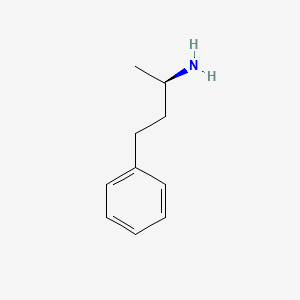
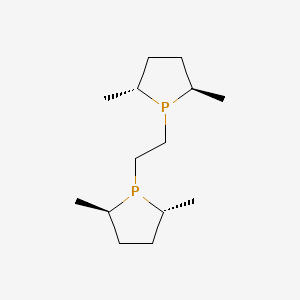
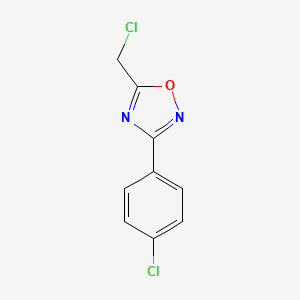

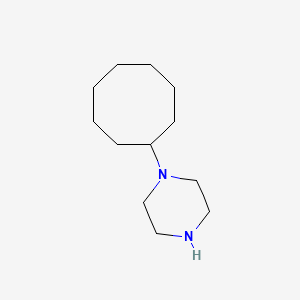

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)

